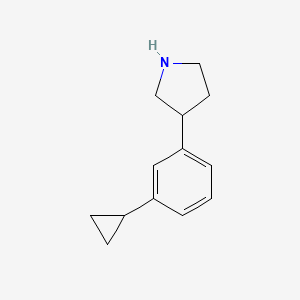
3-(3-Cyclopropylphenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Cyclopropylphenyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a cyclopropylphenyl group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities. The cyclopropylphenyl group adds unique steric and electronic properties to the molecule, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Cyclopropylphenyl)pyrrolidine can be achieved through various methods. One common approach involves the catalytic ammoniation of tetrahydrofuran (THF) with ammonia in the presence of solid acids . Another method includes the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Additionally, the 1,3-dipolar cycloaddition between a nitrone and an olefin can be employed to construct the pyrrolidine ring .
Industrial Production Methods
In industrial settings, the gas-phase catalytic method using tetrahydrofuran and ammonia is widely used due to its efficiency and scalability . This process is carried out at high temperatures under catalysis by solid acids, resulting in the formation of pyrrolidine derivatives.
Chemical Reactions Analysis
Types of Reactions
3-(3-Cyclopropylphenyl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can result in various substituted pyrrolidine derivatives.
Scientific Research Applications
3-(3-Cyclopropylphenyl)pyrrolidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-Cyclopropylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. The cyclopropylphenyl group may enhance binding affinity and selectivity towards certain targets, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A parent compound with a simple five-membered nitrogen-containing ring.
Pyrrolidinone: A lactam derivative of pyrrolidine with diverse biological activities.
Spiro[pyrrolidine-3,3′-oxindole]: A compound with a spirocyclic structure, known for its anticancer properties.
Uniqueness
3-(3-Cyclopropylphenyl)pyrrolidine is unique due to the presence of the cyclopropylphenyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for developing new drugs and studying structure-activity relationships in medicinal chemistry .
Properties
Molecular Formula |
C13H17N |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
3-(3-cyclopropylphenyl)pyrrolidine |
InChI |
InChI=1S/C13H17N/c1-2-11(10-4-5-10)8-12(3-1)13-6-7-14-9-13/h1-3,8,10,13-14H,4-7,9H2 |
InChI Key |
REMKPLFPWKAVIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=CC=C2)C3CCNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















